Cas no 406470-67-5 (methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate)

Methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate is a furan-based ester derivative featuring a 4-iodophenoxy substituent, which enhances its utility in synthetic organic chemistry. The compound's structure combines a reactive iodophenyl group with a furan carboxylate moiety, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its iodine functionality allows for further functionalization, while the methyl ester group provides stability and ease of handling. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a building block for more complex heterocyclic systems. Its well-defined reactivity and purity make it suitable for precision applications in medicinal chemistry and material science.
methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate structure
406470-67-5 structure
Product name:methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate
CAS No:406470-67-5
MF:C13H11IO4
MW:358.128516435623
MDL:MFCD02253889
CID:2857516
PubChem ID:997605

methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate
    • AKOS000304250
    • METHYL 5-(4-IODOPHENOXYMETHYL)FURAN-2-CARBOXYLATE
    • SCHEMBL3561578
    • STK298482
    • Methyl5-((4-iodophenoxy)methyl)furan-2-carboxylate
    • Methyl 5-((4-iodophenoxy)methyl)furan-2-carboxylate
    • EN300-227793
    • GRA47067
    • 5-(4-iodo-phenoxymethyl)-furan-2-carboxylic acid m ethyl ester
    • 5-(4-Iodo-phenoxymethyl)-furan-2-carboxylic acid methyl ester
    • Z26038340
    • Oprea1_335859
    • AK-968/41172216
    • CS-0301947
    • 406470-67-5
    • BBL037869
    • methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate
    • methyl 5-[(4-iodophenoxy)methyl]-2-furoate
    • DDQUAZSXJXQHKN-UHFFFAOYSA-N
    • MDL: MFCD02253889
    • Inchi: InChI=1S/C13H11IO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3
    • InChI Key: DDQUAZSXJXQHKN-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=CC=C(COC2=CC=C(C=C2)I)O1

Computed Properties

  • Exact Mass: 357.97021Da
  • Monoisotopic Mass: 357.97021Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.7Ų
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 428.5±45.0 °C at 760 mmHg
  • Flash Point: 213.0±28.7 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate Security Information

methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-227793-10.0g
methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate
406470-67-5 95.0%
10.0g
$1224.0 2025-02-19
Chemenu
CM519753-1g
Methyl 5-((4-iodophenoxy)methyl)furan-2-carboxylate
406470-67-5 97%
1g
$577 2023-02-02
Enamine
EN300-227793-0.5g
methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate
406470-67-5 95.0%
0.5g
$197.0 2025-02-19
Enamine
EN300-227793-2.5g
methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate
406470-67-5 95.0%
2.5g
$558.0 2025-02-19
Fluorochem
027312-5g
5-(4-Iodo-phenoxymethyl)-furan-2-carboxylic acid methyl ester
406470-67-5
5g
£591.00 2022-03-01
Enamine
EN300-227793-10g
methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate
406470-67-5 90%
10g
$1224.0 2023-09-15
1PlusChem
1P00JKP7-100mg
methyl 5-[(4-iodophenoxy)methyl]-2-furoate
406470-67-5 95%
100mg
$148.00 2024-05-03
1PlusChem
1P00JKP7-500mg
methyl 5-[(4-iodophenoxy)methyl]-2-furoate
406470-67-5 95%
500mg
$297.00 2024-05-03
A2B Chem LLC
AJ12491-100mg
Methyl 5-((4-iodophenoxy)methyl)furan-2-carboxylate
406470-67-5 90%
100mg
$286.00 2024-04-20
Enamine
EN300-227793-0.1g
methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate
406470-67-5 95.0%
0.1g
$73.0 2025-02-19

methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate Related Literature

Additional information on methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate

Comprehensive Overview of Methyl 5-(4-Iodophenoxy)Methylfuran-2-Carboxylate (CAS No. 406470-67-5)

Methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate (CAS No. 406470-67-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a furan ring and an iodophenoxy moiety, is widely studied for its potential applications in drug discovery and material science. Its unique structural attributes, including the iodine substitution and furan carboxylate backbone, make it a valuable intermediate for synthesizing bioactive molecules.

In recent years, the demand for heterocyclic compounds like methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate has surged due to their versatility in medicinal chemistry. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and ligands targeting enzymes or receptors. The presence of the iodophenoxy group enhances its reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig, which are pivotal in modern organic synthesis.

From an industrial perspective, CAS No. 406470-67-5 is often explored for its potential in crop protection formulations. The furan ring system is known to exhibit pesticidal and herbicidal properties, aligning with the growing focus on sustainable agriculture. Companies are investing in derivatives of this compound to develop eco-friendly alternatives to conventional agrochemicals, addressing global concerns about environmental impact and food security.

Another hot topic linked to methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate is its relevance in photodynamic therapy (PDT) research. The iodine atom’s heavy-atom effect can facilitate intersystem crossing, making the compound a candidate for photosensitizers. This aligns with the rising interest in non-invasive cancer treatments, where PDT offers a promising avenue with fewer side effects compared to traditional therapies.

Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize CAS No. 406470-67-5, ensuring high purity for research applications. Stability studies under varying pH and temperature conditions are also critical, as they determine the compound’s suitability for long-term storage and formulation development. These aspects are frequently searched by quality control professionals and synthetic chemists.

In the context of green chemistry, efforts are underway to optimize the synthesis of methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate using catalytic methods or renewable solvents. This resonates with the broader scientific community’s push toward reducing hazardous waste and energy consumption. Patent literature reveals innovative routes to this compound, emphasizing atom economy and scalability—key metrics for industrial adoption.

For researchers sourcing CAS No. 406470-67-5, suppliers often highlight its compatibility with high-throughput screening platforms. Its modular structure allows for rapid derivatization, a feature highly valued in combinatorial chemistry. Questions about its solubility, bioavailability, and toxicity profiles are common in online forums, reflecting the compound’s expanding role in preclinical studies.

Looking ahead, the trajectory of methyl 5-(4-iodophenoxy)methylfuran-2-carboxylate appears intertwined with advancements in precision medicine and smart materials. Its dual functionality as a pharmacophore and a cross-coupling partner positions it as a multifaceted tool in interdisciplinary research. As regulatory frameworks evolve, compliance with REACH and other guidelines will remain a priority for manufacturers and end-users alike.

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